Biphenyl-3-carbonyl chloride
Description
Significance of Biphenyl (B1667301) Scaffolds in Advanced Chemical Synthesis and Materials Science
The biphenyl moiety, which consists of two interconnected phenyl rings, is a fundamental structural motif in a wide array of organic compounds. rsc.org This structural unit is prevalent in numerous natural products, pharmaceuticals, and advanced materials. rsc.orgdoaj.org The rigidity and planarity of the biphenyl scaffold contribute to the unique properties of the molecules in which it is found, influencing factors like thermal stability, electronic properties, and biological activity. rsc.orgbiosynce.com
In the realm of materials science, biphenyl derivatives are integral to the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers. rsc.orgbiosynce.com The ability to introduce various functional groups onto the biphenyl rings allows for the fine-tuning of material properties to suit specific applications. rsc.org For instance, fluorinated biphenyls are utilized in the creation of liquid crystal displays (LCDs) and organic semiconductors due to their distinct electronic characteristics and stability. rsc.org Furthermore, the incorporation of biphenyl units into polymer chains can enhance their thermal and mechanical properties. biosynce.com
The versatility of the biphenyl scaffold also extends to tissue engineering, where it is used to create three-dimensional structures that support cell growth and tissue regeneration. researchgate.netnumberanalytics.com These scaffolds can be engineered to mimic the natural extracellular matrix, providing a conducive environment for tissue development. numberanalytics.comnih.gov
Role of Acid Chlorides as Versatile Synthetic Intermediates in Research Contexts
Acid chlorides, also known as acyl chlorides, are highly reactive organic compounds characterized by the functional group -COCl. wikipedia.orgfiveable.meebsco.com This high reactivity stems from the presence of a good leaving group (the chloride ion) attached to the carbonyl carbon, making them excellent electrophiles. numberanalytics.comnumberanalytics.com Consequently, acid chlorides serve as crucial and versatile intermediates in a vast number of organic transformations. fiveable.menumberanalytics.comchegg.com
One of the primary applications of acid chlorides is in acylation reactions, where they are used to introduce an acyl group (R-CO-) into another molecule. ebsco.comnumberanalytics.com This includes the synthesis of:
Esters: through reaction with alcohols. wikipedia.orgebsco.com
Amides: through reaction with amines. wikipedia.orgebsco.com
Anhydrides: through reaction with carboxylates. wikipedia.org
Ketones: through Friedel-Crafts acylation of aromatic compounds. fiveable.meebsco.com
The reactivity of acid chlorides surpasses that of other carboxylic acid derivatives, allowing for transformations that are not readily achievable with less reactive starting materials. wikipedia.org Their ability to readily form new carbon-carbon and carbon-heteroatom bonds makes them indispensable tools for the construction of complex molecular architectures in fields ranging from pharmaceuticals to materials science. numberanalytics.com
Overview of Current Research Trajectories Involving Biphenyl-3-carbonyl Chloride and Related Congeners
This compound, with its IUPAC name 3-phenylbenzoyl chloride, combines the advantageous properties of both the biphenyl scaffold and the acid chloride functional group. nih.gov This unique combination makes it a valuable building block in various research areas.
Current research involving this compound and its related compounds, often referred to as congeners, focuses on the synthesis of novel molecules with specific functional properties. For instance, it is utilized in the synthesis of complex heterocyclic compounds, such as thiochromones, which are of interest in medicinal chemistry. acs.org The reactivity of the acid chloride allows for its incorporation into larger molecular frameworks, while the biphenyl moiety can be further functionalized to modulate the properties of the final product. rsc.org
The synthesis of diarylethene derivatives, which exhibit photochromic properties, is another area where biphenyl-based acid chlorides find application. mdpi.com These molecules can undergo reversible color changes upon exposure to light, making them suitable for applications in optical data storage and molecular switches.
Furthermore, research into the development of new liquid crystals and polymers continues to explore the use of biphenyl-containing building blocks. rsc.orgvanderbilt.edu The ability to synthesize a wide range of derivatives from this compound allows for the systematic investigation of structure-property relationships in these materials.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C13H9ClO | nih.govsigmaaldrich.com |
| Molecular Weight | 216.66 g/mol | nih.govsigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Density | 1.213 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |
| Flash Point | >110 °C (closed cup) | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 42498-44-2 | sigmaaldrich.comcapotchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAFGSULCGOKPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373473 | |
| Record name | Biphenyl-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42498-44-2 | |
| Record name | Biphenyl-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42498-44-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Pathways for Biphenyl 3 Carbonyl Chloride and Its Analogues
Direct Acylation Approaches for Biphenyl (B1667301) Systems
Direct acylation of biphenyl offers a straightforward route to introduce a carbonyl group onto the aromatic core. The Friedel-Crafts acylation and subsequent chlorination of the resulting carboxylic acid are prominent methods in this category.
Friedel-Crafts Acylation of Biphenyl Derivatives with Acyl Chlorides.nih.govrsc.org
The Friedel-Crafts acylation is a classic and widely utilized electrophilic aromatic substitution reaction for the synthesis of aryl ketones. nih.govsigmaaldrich.com It involves the reaction of an aromatic compound, such as biphenyl, with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). nih.govmasterorganicchemistry.com This method is valuable for producing monoacylated products because the resulting ketone is less reactive than the starting material, thus preventing further substitution. organic-chemistry.org
The reaction of biphenyl with oxalyl chloride in the presence of a Lewis acid like aluminum chloride can lead to the formation of dicarbonyl compounds. rsc.orgresearchgate.net For instance, the reaction of biphenyl with oxalyl chloride can yield 4,4'-biphenyldicarbonyl chloride, a related analogue. rsc.orgcymitquimica.com This process is a type of double Friedel-Crafts acylation. researchgate.net The reaction conditions, such as the solvent and stoichiometry of the reactants, can influence the product distribution. rsc.org
The acylation of biphenyl with acetyl chloride is a common example of a Friedel-Crafts reaction. nih.govrsc.org In the presence of a Lewis acid catalyst like aluminum chloride, acetyl chloride reacts with biphenyl to primarily form 4-acetylbiphenyl. nih.gov The reaction can be carried out in solvents such as carbon disulfide (CS₂) or dichloromethane (B109758) (DCM). rsc.org Depending on the reaction conditions and the molar ratio of the reactants, diacylated products like 4,4'-diacetylbiphenyl (B124710) can also be obtained. nih.govrsc.org Similarly, other acyl chlorides, such as propionyl chloride, can be used to introduce different acyl groups onto the biphenyl ring. rsc.org
| Acylating Agent | Catalyst | Product(s) | Reference |
| Acetyl chloride | AlCl₃ | 1-([1,1′-Biphenyl]-4-yl)ethan-1-one | nih.gov |
| Acetyl chloride | AlCl₃ | 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(ethan-1-one) | rsc.org |
| Propionyl chloride | AlCl₃ | 1-([1,1′-Biphenyl]-4-yl)propan-1-one | rsc.org |
| Oxalyl chloride | AlCl₃ | 4,4′-Biphenyldicarbonyl chloride | rsc.orgcymitquimica.com |
The mechanism of the Friedel-Crafts acylation begins with the formation of a complex between the Lewis acid (e.g., AlCl₃) and the acyl chloride. nih.govsigmaaldrich.com This coordination makes the carbonyl carbon more electrophilic. Cleavage of the carbon-chlorine bond results in the formation of a resonance-stabilized acylium ion. masterorganicchemistry.com This acylium ion then acts as the electrophile and attacks the electron-rich biphenyl ring in an electrophilic aromatic substitution step. nih.govmasterorganicchemistry.com The position of acylation on the biphenyl ring is influenced by the directing effects of the phenyl group. Finally, a proton is abstracted from the intermediate carbocation, restoring aromaticity and yielding the aryl ketone. masterorganicchemistry.com The catalyst is regenerated in this final step.
Carboxylic Acid Chlorination via Thionyl Chloride and Other Reagents.prepchem.comlibretexts.org
A common and effective method for synthesizing acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. libretexts.org Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. masterorganicchemistry.com
The synthesis of biphenyl-3-carbonyl chloride can be achieved by treating biphenyl-3-carboxylic acid with thionyl chloride. prepchem.com The reaction involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org Subsequent nucleophilic attack by the chloride ion, generated during the reaction, on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.org The reaction is often carried out by heating the mixture at reflux. prepchem.com Other reagents that can be used for this conversion include oxalyl chloride, phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). masterorganicchemistry.com In some cases, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. reddit.com
Metal-Catalyzed Coupling Reactions for Biphenyl Moiety Construction Relevant to Carbonyl Chloride Synthesis
Metal-catalyzed cross-coupling reactions are powerful tools for the construction of the biphenyl core structure, which can then be further functionalized to yield this compound. researchgate.netresearchgate.net These reactions offer a high degree of control over the regioselectivity of the biphenyl synthesis. researchgate.net
Prominent examples of such reactions include the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. rsc.orgrsc.org The Negishi coupling utilizes an organozinc reagent, while the Stille coupling employs an organotin compound. rsc.orgresearchgate.net These methods are advantageous due to their tolerance of a wide range of functional groups. researchgate.netrsc.org For instance, a suitably substituted aryl halide containing a precursor to the carbonyl chloride group can be coupled with another aryl partner to construct the desired biphenyl framework. Subsequently, the precursor group can be converted to the carbonyl chloride. These transition metal-catalyzed reactions have become indispensable in modern organic synthesis for creating C-C bonds in complex molecules. rsc.org
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |
| Suzuki-Miyaura | Organoboron Compound | Palladium | High functional group tolerance, mild reaction conditions. rsc.orgrsc.org |
| Negishi | Organozinc Reagent | Nickel or Palladium | High reactivity and selectivity. rsc.org |
| Stille | Organotin Compound | Palladium | Tolerates a wide variety of functional groups. researchgate.net |
Suzuki–Miyaura Cross-Coupling Methodologies
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of unsymmetrical biaryls like biphenyl-3-carboxylic acid. gre.ac.uk This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a base. ajgreenchem.comajgreenchem.com
The versatility of this method allows for the use of various substituted boronic acids and aryl halides, providing access to a diverse library of biphenyl carboxylic acids. ajgreenchem.comajgreenchem.com For instance, the coupling of a substituted bromobenzoic acid with an arylboronic acid, catalyzed by a palladium complex, yields the corresponding biphenyl carboxylic acid. researchgate.net A common catalytic system involves tetrakis(triphenylphosphine)palladium(0) in an alkaline medium. ajgreenchem.comajgreenchem.com
Research has demonstrated the successful synthesis of various biphenyl carboxylic acid derivatives using this one-step reaction. ajgreenchem.comajgreenchem.com For example, the reaction of 1-(4-bromophenyl)cyclopropane-1-carboxylic acid with different substituted boronic acids has been shown to produce a range of 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acids in good yields. ajgreenchem.comajgreenchem.com The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the biphenyl product and regenerate the catalyst. rsc.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling for Biphenyl Carboxylic Acid Synthesis
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 3-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | >90 |
| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | Water | >90 researchgate.net |
| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Phenylboronic acid | Pd(PPh₃)₄ | Alkaline | Not Specified | Good ajgreenchem.comajgreenchem.com |
| 2-Bromo-6-nitrophenol (after protection) | 3-Carboxyphenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified google.com |
This table presents illustrative examples and conditions may vary based on specific substrates and desired products.
The subsequent conversion of biphenyl-3-carboxylic acid to this compound is a standard procedure in organic synthesis. It is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. smolecule.comprepchem.com
Ullmann, Kumada, Stille, and Negishi Coupling Strategies
Beyond the Suzuki-Miyaura reaction, several other cross-coupling methods are instrumental in the synthesis of the biphenyl scaffold. rsc.orgnih.govresearchgate.net
The Ullmann reaction is a classic method for synthesizing symmetric biaryls through the copper-catalyzed coupling of aryl halides. beilstein-journals.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern modifications have improved its applicability. beilstein-journals.orgnih.gov Rhodium-catalyzed one-pot Ullmann-type reactions of aryl Grignard reagents have also been developed, providing good yields of homo-coupled products. beilstein-journals.org
The Kumada coupling utilizes a palladium or nickel catalyst to couple a Grignard reagent (organomagnesium halide) with an organohalide. rsc.orgorganic-chemistry.org This method is advantageous for its use of readily available Grignard reagents. organic-chemistry.org Nickel catalysts, in particular, have shown high efficiency in the synthesis of unsymmetrical biaryls. rsc.orgmdpi.com The reaction is sensitive to certain functional groups that may react with the Grignard reagent. organic-chemistry.org
The Stille coupling involves the palladium-catalyzed reaction between an organotin compound (stannane) and an organohalide. rsc.orgorganic-chemistry.org A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups. organic-chemistry.org The mechanism involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org
The Negishi coupling provides another powerful route to C-C bond formation by coupling an organozinc compound with an organohalide, catalyzed by nickel or palladium. rsc.orgwikipedia.org This reaction is noted for its high functional group tolerance and the ability to couple different types of carbon atoms (sp³, sp², and sp). wikipedia.org Nickel-catalyzed Negishi couplings have been effectively used for aryl-aryl cross-coupling. wikipedia.org
Table 2: Overview of Alternative Cross-Coupling Strategies for Biphenyl Synthesis
| Coupling Reaction | Key Reagents | Catalyst | General Features |
| Ullmann | Aryl halides, Copper | Copper (or Rhodium) | Classic method for symmetric biaryls; modern variants have improved conditions. beilstein-journals.orgorganic-chemistry.org |
| Kumada | Grignard reagent, Organohalide | Palladium or Nickel | Utilizes readily available Grignard reagents; can be very efficient. rsc.orgorganic-chemistry.org |
| Stille | Organotin compound, Organohalide | Palladium | High functional group tolerance. rsc.orgorganic-chemistry.org |
| Negishi | Organozinc compound, Organohalide | Nickel or Palladium | High functional group tolerance; versatile for different carbon hybridizations. rsc.orgwikipedia.org |
Bennett–Turner Coupling for Biphenyl Synthesis
An early contribution to biphenyl synthesis is the Bennett–Turner reaction, reported in 1914. rsc.org This method involves the homo-coupling of a Grignard reagent, such as phenylmagnesium bromide, in the presence of a metal salt like chromium(III) chloride (CrCl₃) or copper(II) chloride (CuCl₂). rsc.org This reaction, while historically significant, laid the groundwork for the development of more efficient metal-catalyzed cross-coupling reactions. rsc.org
Green Chemistry Approaches in Biphenyl Carboxylic Acid and Derivative Synthesis
In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies. For the synthesis of biphenyl carboxylic acids, a significant focus has been on developing environmentally benign procedures, particularly for the Suzuki-Miyaura reaction.
Key advancements include the use of water as a solvent, which is considered a green alternative to volatile organic compounds. researchgate.net Researchers have developed water-soluble catalysts to facilitate reactions in aqueous media. researchgate.net For example, a water-soluble fullerene-supported palladium chloride nanocatalyst (C₆₀-TEGs/PdCl₂) has been shown to be highly effective for the Suzuki-Miyaura coupling of bromobenzoic acids with arylboronic acids, achieving high yields at room temperature in water. researchgate.net
Another green approach involves inverse biphasic catalysis. scirp.org In this system, the reactants and products are contained in an aqueous phase, while the palladium catalyst resides in an organic phase. scirp.org A phase transfer catalyst is used to bring the reactants into contact with the catalyst. scirp.org This method allows for the easy separation and recycling of the catalyst-containing organic phase for multiple reaction cycles without a loss of efficiency. scirp.org Such strategies not only reduce the environmental impact but also enhance the economic viability of the synthesis. scirp.org
Chemical Reactivity and Mechanistic Investigations of Biphenyl 3 Carbonyl Chloride
Electrophilic Aromatic Substitution Reactions of the Biphenyl (B1667301) Core
The biphenyl scaffold consists of two interconnected benzene (B151609) rings, which can undergo electrophilic aromatic substitution (EAS). youtube.com The reactivity and orientation of incoming electrophiles are dictated by the substituents present on the rings. In biphenyl-3-carbonyl chloride, the carbonyl chloride (-COCl) group is a powerful electron-withdrawing group. This deactivates the benzene ring to which it is attached (Ring A), making it significantly less reactive toward electrophiles than benzene itself.
According to the principles of electrophilic aromatic substitution, deactivating groups direct incoming electrophiles to the meta position. Therefore, any substitution on Ring A would be expected to occur at the positions meta to the carbonyl chloride group.
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. byjus.comlibretexts.org The reaction mechanism generally involves the generation of an electrophile, which then attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate. masterorganicchemistry.com A proton is subsequently lost from this intermediate to restore the aromaticity of the ring, completing the substitution. byjus.commasterorganicchemistry.com
Nucleophilic Acyl Substitution Reactions of the Carbonyl Chloride Moiety
The most significant aspect of this compound's reactivity lies in the carbonyl chloride functional group. As an acid chloride, it is highly susceptible to nucleophilic acyl substitution. masterorganicchemistry.comkhanacademy.org This class of reactions proceeds via a general addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. khanacademy.orgyoutube.com This intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group. khanacademy.org
Alcoholysis and Phenolysis: Synthesis of Biphenyl Esters
The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) produces biphenyl-3-carboxylate esters. uomustansiriyah.edu.iqnih.gov Similar to aminolysis, these reactions proceed via the nucleophilic acyl substitution mechanism and generate HCl. To prevent acid-catalyzed side reactions and to drive the reaction to completion, a weak, non-nucleophilic base such as pyridine (B92270) is commonly added to act as a scavenger for the HCl. uomustansiriyah.edu.iq This method is highly effective for preparing a wide variety of esters from both simple and complex alcohols.
| Alcohol/Phenol Reactant | Resulting Ester Product | Reference |
|---|---|---|
| Methanol (CH₃OH) | Methyl biphenyl-3-carboxylate | uomustansiriyah.edu.iqnih.gov |
| Ethanol (CH₃CH₂OH) | Ethyl biphenyl-3-carboxylate | uomustansiriyah.edu.iq |
| Phenol (C₆H₅OH) | Phenyl biphenyl-3-carboxylate | escholarship.org |
| tert-Butanol ((CH₃)₃COH) | tert-Butyl biphenyl-3-carboxylate | uomustansiriyah.edu.iq |
Thiolysis: Generation of Thioesters and Thiourea (B124793) Derivatives
When this compound is treated with a thiol (R-SH) in a process called thiolysis, a thioester is formed. beilstein-journals.org The reaction mechanism is analogous to that of alcoholysis, with the sulfur atom of the thiol acting as the nucleophile. organic-chemistry.org These reactions are also typically performed in the presence of a base to neutralize the HCl byproduct. organic-chemistry.org
Furthermore, reactions with thiourea can be employed to generate thioacids in situ. beilstein-journals.org Thiourea can react with the acyl chloride to form an intermediate that, upon hydrolysis, yields the corresponding thiobenzoic acid. This provides an odorless method for preparing thioesters when the resulting thioacid is subsequently reacted with an alkyl halide or another electrophile in a one-pot procedure. beilstein-journals.org
| Thiol/Sulfur Nucleophile | Resulting Product | Reference |
|---|---|---|
| Ethanethiol (CH₃CH₂SH) | S-Ethyl biphenyl-3-carbothioate | organic-chemistry.org |
| Thiophenol (C₆H₅SH) | S-Phenyl biphenyl-3-carbothioate | organic-chemistry.org |
| Thiourea (SC(NH₂)₂) | Biphenyl-3-carbothioic acid (generated in situ) | beilstein-journals.org |
| Mercaptoacetic acid (HSCH₂COOH) | S-(Carboxymethyl) biphenyl-3-carbothioate | organic-chemistry.org |
Solvolysis Reaction Kinetics and Mechanistic Studies of Biphenyl Carbonyl Chlorides
Solvolysis refers to a nucleophilic substitution reaction where the solvent acts as the nucleophile. iupac.org For acyl chlorides, this typically involves reaction with solvents like water (hydrolysis), alcohols (alcoholysis), or carboxylic acids (acidolysis). Kinetic studies of these reactions provide deep insight into the reaction mechanism, particularly the nature of the transition state.
Extended Grunwald-Winstein Equation Analysis
The Grunwald-Winstein equation is a linear free-energy relationship used to correlate the rate constants of solvolysis reactions with the properties of the solvent. wikipedia.org The extended (or two-term) Grunwald-Winstein equation is expressed as:
log(k/k₀) = lNT + mYCl
where:
k is the rate constant of solvolysis in a given solvent. wikipedia.org
k₀ is the rate constant in the reference solvent (80% ethanol/20% water). wikipedia.org
l is the sensitivity of the substrate to the solvent's nucleophilicity (NT). nih.gov
m is the sensitivity of the substrate to the solvent's ionizing power (YCl), using 1-adamantyl chloride as the reference for YCl scales. nih.gov
NT is the solvent nucleophilicity parameter. beilstein-journals.org
YCl is the solvent ionizing power parameter. beilstein-journals.org
Studies on the solvolysis of the closely related biphenyl-4-carbonyl chloride have provided valuable insights that can be applied to the 3-isomer. dntb.gov.ua The analysis for the 4-isomer yielded l and m values that suggest a dual-pathway mechanism. A high l value indicates significant sensitivity to solvent nucleophilicity, characteristic of a bimolecular (SN2-like or addition-elimination) pathway where the solvent molecule directly participates in the rate-determining step. nih.gov A significant m value points to the development of positive charge in the transition state, which is indicative of a unimolecular (SN1-like) pathway involving the formation of an acylium ion intermediate. wikipedia.orgdntb.gov.ua
For biphenyl-4-carbonyl chloride, the data fit well with a mechanism that involves competing bimolecular addition-elimination and unimolecular ionization pathways, with the dominant pathway depending on the solvent's properties. dntb.gov.ua It is highly probable that this compound follows a similar mechanistic course, where nucleophilically proficient solvents favor the bimolecular route and highly ionizing, non-nucleophilic solvents favor the unimolecular route.
| Parameter | Significance | Interpretation of Value |
|---|---|---|
| l (Sensitivity to NT) | Measures the importance of the solvent's role as a nucleophile in the rate-determining step. | High value (~1.0 or greater) suggests a bimolecular (addition-elimination) mechanism. Low value suggests a unimolecular mechanism. |
| m (Sensitivity to YCl) | Measures the degree of charge separation and sensitivity to solvent polarity in the rate-determining step. | High value (~0.8-1.0) suggests a dissociative or SN1-like mechanism. Moderate value (~0.5) suggests a borderline or concerted mechanism. |
Dissociative SN2 Mechanism Investigations
The reaction of acyl chlorides with nucleophiles is typically described by the nucleophilic acyl substitution mechanism, which proceeds via a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This pathway is distinct from the concerted single-step SN2 mechanism or the two-step SN1 mechanism observed in alkyl halide substitutions. The process begins with the nucleophile attacking the electrophilic carbonyl carbon (addition), breaking the C=O π-bond to form a tetrahedral intermediate. youtube.com Subsequently, the carbonyl π-bond is reformed, and the leaving group—in this case, chloride—is expelled (elimination). youtube.com
The nature of the transition state in these reactions can, however, exhibit characteristics that lie on a spectrum between idealized SN1 and SN2 pathways. A "dissociative SN2" mechanism implies a transition state where the bond to the leaving group is significantly broken while the bond to the nucleophile is only weakly formed. In the context of this compound, this would involve a loose, late transition state with considerable charge separation.
Kinetic studies on the solvolysis of related aroyl and sulfonyl chlorides often employ the Grunwald-Winstein equation to dissect the influence of solvent nucleophilicity and ionizing power on the reaction rate. researchgate.net For phenyl N-phenyl phosphoramidochloridate, solvolysis studies pointed towards an SN2 pathway. researchgate.net In contrast, studies on other systems show a change from a bimolecular to a unimolecular mechanism in more ionizing and less nucleophilic solvents. beilstein-journals.org For the solvolysis of 2-methylfuran-3-carbonyl chloride, kinetic data suggested a mechanism that is predominantly SN1 but with some SN2 character. researchgate.net While specific kinetic data for this compound is not detailed in the provided search results, the general mechanism for nucleophilic acyl substitution remains the most accepted model. masterorganicchemistry.comyoutube.com
The key steps are:
Nucleophilic Attack: The nucleophile adds to the carbonyl carbon.
Formation of Tetrahedral Intermediate: A short-lived, sp³-hybridized intermediate is formed. youtube.com
Elimination of Leaving Group: The carbonyl group is restored as the chloride ion departs. youtube.com
The degree of bond-making and bond-breaking in the transition state is influenced by the stability of the potential acylium ion, the strength of the nucleophile, and the solvent properties. The biphenyl group can stabilize positive charge development through resonance, potentially favoring a more dissociative, SN1-like character compared to simple alkyl acyl chlorides.
Palladium-Catalyzed Aminocarbonylation Reactions and Mechanistic Elucidation
Palladium-catalyzed carbonylation reactions are powerful tools for synthesizing carboxylic acid derivatives, including amides. rsc.org The aminocarbonylation of an aryl chloride like this compound to form the corresponding primary amide (biphenyl-3-carboxamide) proceeds through a well-established catalytic cycle. nih.govx-mol.com Detailed mechanistic studies on the aminocarbonylation of aryl chlorides with ammonia (B1221849) have elucidated the key steps involved. berkeley.eduresearchgate.net
The catalytic cycle, typically employing a palladium catalyst with a phosphine (B1218219) ligand, can be summarized as follows:
CO Insertion (Migratory Insertion): Following oxidative addition, a molecule of carbon monoxide inserts into the aryl-palladium bond to form a phenacylpalladium(II) halide complex.
Reaction with Amine: The resulting acyl-palladium complex reacts with the amine. This stage involves the reversible displacement of the chloride ligand by the amine, followed by deprotonation of the coordinated amine to form a palladium amido complex. berkeley.eduresearchgate.net
Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the C-N bond of the final amide product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. berkeley.eduresearchgate.net
A potential catalyst deactivation pathway involves the formation of a stable Pd(I) dimer. nih.govberkeley.edu
| Step | Description | Key Species Involved |
| 1. Oxidative Addition | The aryl chloride adds to the Pd(0) center, breaking the C-Cl bond. This is typically the rate-determining step. | This compound, Pd(0)L₂ complex |
| 2. CO Insertion | Carbon monoxide inserts into the Aryl-Pd bond. | Arylpalladium(II) complex, CO |
| 3. Amine Coordination & Deprotonation | An amine molecule displaces the halide ligand and is subsequently deprotonated to form an amido complex. | Acylpalladium(II) complex, Amine (e.g., NH₃) |
| 4. Reductive Elimination | The amide product is formed, and the Pd(0) catalyst is regenerated. | Acylpalladium(II) amido complex |
Other Significant Transformation Pathways and Reactivity Patterns
As a reactive acyl chloride, this compound serves as a precursor to a wide variety of compounds through several fundamental organic transformations.
Friedel-Crafts Acylation: This is a classic electrophilic aromatic substitution reaction where this compound can acylate another aromatic ring in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). iitk.ac.inmasterorganicchemistry.com The Lewis acid activates the acyl chloride by complexing with the carbonyl oxygen, generating a highly electrophilic acylium ion (or a related complex) that is then attacked by the nucleophilic aromatic ring. iitk.ac.in This reaction forms a new carbon-carbon bond and results in a ketone, for instance, (biphenyl-3-yl)(phenyl)methanone if benzene is the substrate.
Esterification: The reaction of this compound with an alcohol yields the corresponding ester. chemguide.co.uk This transformation is typically rapid and often conducted in the presence of a weak base, such as pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. youtube.com The reaction proceeds via the standard nucleophilic acyl substitution mechanism where the alcohol acts as the nucleophile. chemguide.co.uk
Amide Synthesis: One of the most common applications of acyl chlorides is the synthesis of amides. fishersci.it this compound reacts readily with primary and secondary amines to form the corresponding N-substituted biphenyl-3-carboxamides. youtube.com Similar to esterification, a base (like triethylamine (B128534) or sodium hydroxide) is often added to scavenge the HCl generated during the reaction. youtube.comhud.ac.uk The reaction mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of the chloride ion. youtube.com
| Transformation | Reactant(s) | Reagent(s)/Catalyst | Product Type |
| Friedel-Crafts Acylation | Aromatic Compound (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | Diaryl Ketone |
| Esterification | Alcohol (R-OH) | Base (e.g., Pyridine) | Biphenyl-3-carboxylate Ester |
| Amide Synthesis | Amine (RNH₂ or R₂NH) | Base (e.g., Triethylamine) | Biphenyl-3-carboxamide |
Derivatization and Functionalization Strategies Employing Biphenyl 3 Carbonyl Chloride
Synthesis of Variously Substituted Biphenyl-Based Ketones
Biphenyl-3-carbonyl chloride is a key reagent for the synthesis of a diverse range of biphenyl-based ketones, primarily through Friedel-Crafts acylation and related reactions. This method allows for the introduction of the biphenyl-3-carbonyl moiety onto various aromatic and heterocyclic substrates.
One significant application is in the development of potential therapeutic agents. For instance, researchers have synthesized a series of 1-aroyl-4-aryl-piperazines, where this compound was reacted with different aryl piperazines. These reactions typically proceed in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758). The resulting ketones are then evaluated for their biological activities.
Another area of interest is the synthesis of inhibitors for enzymes like fatty acid amide hydrolase (FAAH). In this context, this compound has been used to create potent inhibitors by reacting it with various amines to form the corresponding amides, which can be considered a class of ketones.
The versatility of this compound is further demonstrated in its use for creating liquid crystal materials. By reacting it with appropriate aromatic compounds, researchers can synthesize ketones that possess the specific molecular shape and polarity required for liquid crystalline phases.
| Reactant | Reagent | Product | Research Application |
| Aryl piperazines | This compound | 1-(biphenyl-3-carbonyl)-4-arylpiperazines | Therapeutic agent development |
| Amines | This compound | Biphenyl-3-carboxamides | FAAH inhibitors |
| Aromatic compounds | This compound | Biphenyl-based ketones | Liquid crystal materials |
Preparation of Functionalized Biphenyl (B1667301) Carboxylic Acids and Esters
The reactivity of the acyl chloride group in this compound allows for its straightforward conversion into other functional groups, notably carboxylic acids and esters. These transformations are fundamental in organic synthesis, enabling the incorporation of the biphenyl-3-carboxylic acid or ester moiety into a wide array of molecules.
The hydrolysis of this compound, typically achieved by treatment with water or a mild base, readily yields biphenyl-3-carboxylic acid. This carboxylic acid can then serve as a precursor for the synthesis of other compounds. For example, it has been utilized in the preparation of novel heterocyclic compounds with potential applications in medicinal chemistry.
Esterification is another common transformation of this compound. By reacting it with various alcohols in the presence of a base, a diverse library of biphenyl-3-carboxylates can be synthesized. These esters are not only valuable as intermediates but also find direct applications. For instance, certain biphenyl esters have been investigated for their potential as imaging agents.
| Starting Material | Reagent(s) | Product | Application |
| This compound | Water or mild base | Biphenyl-3-carboxylic acid | Synthesis of heterocyclic compounds |
| This compound | Alcohol, base | Biphenyl-3-carboxylate esters | Imaging agents, synthetic intermediates |
Incorporation into Heterocyclic and Macrocyclic Systems
This compound is a valuable building block for the construction of more complex molecular architectures, including heterocyclic and macrocyclic systems. Its ability to introduce the rigid and bulky biphenyl group can significantly influence the properties of the resulting molecules.
In the field of medicinal chemistry, this compound has been employed in the synthesis of novel heterocyclic compounds. For example, it has been used to create derivatives of existing drug scaffolds, with the aim of improving their pharmacological profiles. The biphenyl moiety can enhance binding affinity to biological targets or modify the compound's solubility and metabolic stability.
The synthesis of macrocycles containing the biphenyl-3-carbonyl unit has also been reported. These large ring structures are of interest in supramolecular chemistry and materials science. The biphenyl group can act as a rigid linker, helping to define the shape and size of the macrocyclic cavity. Such macrocycles have been explored as receptors for small molecules and ions.
Furthermore, this compound has been utilized in the construction of complex ligands for metal-organic frameworks (MOFs). The resulting frameworks, incorporating the biphenyl-3-carboxylate linker, can exhibit interesting properties for gas storage and catalysis.
| Starting Material | Synthetic Target | Research Area |
| This compound | Heterocyclic derivatives | Medicinal chemistry |
| This compound | Macrocyclic compounds | Supramolecular chemistry |
| This compound | Metal-organic frameworks | Materials science |
Construction of Complex Molecular Architectures for Specific Research Objectives
The unique structural features of this compound make it a valuable tool for the construction of complex molecular architectures tailored for specific research purposes. The biphenyl unit provides a well-defined and rigid scaffold that can be further functionalized to achieve desired properties.
One notable application is in the development of molecular sensors. By incorporating the biphenyl-3-carbonyl moiety into a larger system containing a fluorescent reporter, researchers have designed sensors capable of detecting specific analytes. The binding of the analyte to a receptor part of the molecule can induce a conformational change in the biphenyl unit, leading to a change in the fluorescence signal.
In the field of materials science, this compound has been used to synthesize novel polymers and dendrimers. The rigidity of the biphenyl group can impart desirable thermal and mechanical properties to these materials. For example, polymers containing the biphenyl-3-carbonyl unit have been investigated for their potential use in high-performance plastics and as components in electronic devices.
The construction of elaborate, multi-component systems for studying fundamental chemical processes is another area where this compound finds application. Its defined geometry makes it an excellent building block for creating molecular machines and other complex assemblies where precise control over the spatial arrangement of different functional groups is crucial.
| Research Objective | Molecular Architecture | Key Feature of this compound |
| Molecular sensing | Fluorescent sensors | Rigid scaffold for signal transduction |
| Materials science | Polymers and dendrimers | Imparts thermal and mechanical stability |
| Fundamental research | Molecular machines | Defined geometry for precise assembly |
Advanced Spectroscopic and Analytical Characterization in Academic Research
Vibrational Spectroscopy for Functional Group Identification and Structural Analysis (FT-IR, ATR-FTIR)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Attenuated Total Reflectance (ATR)-FTIR techniques, provides critical insights into the functional groups present in biphenyl-3-carbonyl chloride. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride group. This band typically appears in the range of 1750-1815 cm⁻¹, a higher frequency compared to ketones or carboxylic acids due to the electron-withdrawing effect of the chlorine atom.
The biphenyl (B1667301) moiety gives rise to a series of characteristic absorption bands. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) rings, are also present in the fingerprint region (below 1000 cm⁻¹). The C-Cl stretching vibration of the acyl chloride group can also be observed, typically in the 600-900 cm⁻¹ range.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| Carbonyl (C=O) Stretch (Acyl Chloride) | 1750 - 1815 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 900 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons of the biphenyl system typically resonate in the downfield region, between 7.0 and 8.5 ppm. libretexts.org The specific chemical shifts and coupling patterns of these protons are influenced by their position relative to the carbonyl chloride group and the other phenyl ring. The protons on the phenyl ring bearing the acyl chloride group will exhibit distinct signals from those on the unsubstituted phenyl ring. The complex splitting patterns (multiplets) observed in this region arise from spin-spin coupling between adjacent protons. znaturforsch.com
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The carbonyl carbon of the acyl chloride group is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 165-175 ppm. compoundchem.com The aromatic carbons of the biphenyl rings resonate between approximately 120 and 145 ppm. oregonstate.edu The carbon atoms directly bonded to the carbonyl group and the other phenyl ring (ipso-carbons) will have distinct chemical shifts. Quaternary carbons, those without any attached protons, generally show weaker signals. oregonstate.edu
| Nucleus | Typical Chemical Shift Range (ppm) | Key Features |
| ¹H | 7.0 - 8.5 | Complex multiplets for aromatic protons |
| ¹³C | 165 - 175 | Carbonyl carbon of acyl chloride |
| ¹³C | 120 - 145 | Aromatic carbons |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HR-ESI-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, further confirming its identity. In techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision.
The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ will be observed, confirming the molecular formula C₁₃H₉ClO. uni.lu The presence of chlorine is readily identified by the characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern provides structural information. A common fragmentation pathway involves the loss of the chlorine radical (Cl•) to form a stable acylium ion. Another significant fragmentation is the loss of a carbonyl group (CO), leading to a biphenyl cation.
| Ion | Description |
| [C₁₃H₉ClO]⁺ | Molecular Ion |
| [C₁₃H₉O]⁺ | Loss of Chlorine |
| [C₁₂H₉]⁺ | Loss of Carbonyl and Chlorine |
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
For a definitive determination of the three-dimensional molecular structure and the packing of molecules in the solid state, single-crystal X-ray crystallography is the gold standard. This technique requires growing a suitable single crystal of this compound. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the precise positions of all atoms in the molecule can be determined.
X-ray crystallography provides accurate bond lengths, bond angles, and torsion angles. A key structural parameter for this compound is the dihedral angle between the two phenyl rings, which indicates the degree of twist in the molecule. researchgate.net This technique also reveals intermolecular interactions, such as π-π stacking or other non-covalent interactions, that govern the crystal packing.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The biphenyl chromophore exhibits characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern and the dihedral angle between the phenyl rings.
The carbonyl group also has a weaker n → π* transition, which may be observed as a shoulder on the more intense π → π* absorption bands. masterorganicchemistry.com The conjugation between the phenyl ring and the carbonyl group can cause a red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted biphenyl.
| Transition Type | Typical Wavelength Region (nm) |
| π → π | 200 - 300 |
| n → π | ~300 (often weak and overlapped) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. By selecting an appropriate stationary phase, often a reversed-phase column like C18 or a biphenyl phase, and a suitable mobile phase, this compound can be separated from impurities, starting materials, and byproducts. restek.comchromatographyonline.com
The retention time of the compound is a characteristic parameter under specific chromatographic conditions. A UV detector is commonly used for detection, as the biphenyl chromophore absorbs strongly in the UV region. The area of the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity, often expressed as a percentage. thermofisher.com
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Ground State Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For biphenyl-3-carbonyl chloride, methods like Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, often paired with a basis set such as 6-31G(d,p) or 6-311G(d,p), are used to perform geometry optimization. researchgate.netresearchgate.netchemrxiv.org This process ensures the resulting configuration represents a minimum on the potential energy surface, providing a reliable structure for further analysis. chemrxiv.org
Once the geometry is optimized, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity, stability, and spectroscopic behavior. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.
Theoretical studies on substituted biphenyl (B1667301) compounds have shown that the addition of functional groups significantly influences these electronic properties. researchgate.net The introduction of a carbonyl chloride group is expected to lower the HOMO and LUMO energy levels compared to the parent biphenyl molecule, which can enhance conductivity and solubility characteristics. researchgate.net
Table 1: Calculated Electronic Properties of Biphenyl Derivatives
This table presents typical electronic property data obtained from DFT calculations on biphenyl and related molecules, illustrating the expected values for this compound.
| Property | Description | Typical Calculated Value (Biphenyl System) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -2.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |
| Dipole Moment | A measure of the net molecular polarity arising from charge separation. | 2.0 to 3.5 D |
| Data based on findings for substituted biphenyl systems calculated with DFT methods like B3LYP/6-31G(d,p). researchgate.net |
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis investigates the different spatial arrangements of a molecule, or conformers, that arise from rotation around single bonds. libretexts.org For this compound, the most significant conformational freedom is the rotation around the single bond connecting the two phenyl rings, defined by a dihedral angle. The relationship between the molecule's energy and this rotation is visualized on a Potential Energy Surface (PES). ic.ac.ukresearchgate.net
The conformational landscape of biphenyl systems is a delicate balance between two opposing forces:
π-π Conjugation: This electronic effect favors a planar conformation (dihedral angle of 0° or 180°) to maximize the overlap of the π-orbitals across both rings, leading to electronic stabilization.
Steric Hindrance: This spatial effect arises from the repulsion between the hydrogen atoms on the carbons adjacent to the connecting bond (the ortho positions). This repulsion is minimized in a non-planar, twisted conformation.
Due to these competing factors, the ground state of biphenyl itself is not planar but twisted, with a dihedral angle of approximately 45°. ic.ac.uk The planar conformations represent transition states, or energy maxima, on the potential energy surface. ic.ac.uk This is a fascinating inversion of the typical potential energy profile seen in simple alkanes, where staggered conformations are minima and eclipsed conformations are maxima. ic.ac.ukyoutube.com Computational methods, particularly those that can properly account for dispersion forces like the wB97XD functional, are essential for accurately modeling this balance. ic.ac.uk The inclusion of solvent effects in calculations can reduce the energy barrier for rotation. ic.ac.uk
Table 2: Potential Energy Profile for Biphenyl Rotation
This table outlines the key points on a generalized potential energy surface for the rotation of the phenyl rings in a biphenyl system.
| Dihedral Angle | Conformation | Relative Energy | Stability | Key Interactions |
| ~45° | Twisted (Minimum) | Low | Most Stable | Balance between steric repulsion and π-conjugation. ic.ac.uk |
| 0° / 180° | Planar (Transition State) | High | Least Stable | Maximum π-conjugation but severe steric hindrance. ic.ac.uk |
| 90° | Perpendicular (Transition State) | High | Least Stable | Minimum steric hindrance but no π-conjugation. |
| Based on general findings for biphenyl conformational analysis. libretexts.orgic.ac.uk |
Electrostatic Potential (ESP) Mapping and Analysis
The Molecular Electrostatic Potential (MEP or ESP) map is a powerful visualization tool derived from computational calculations. uni-muenchen.de It illustrates the charge distribution across a molecule's surface, providing a guide to its reactivity. uni-muenchen.deresearchgate.net The ESP is calculated by placing a positive test charge at various points on the electron density surface and computing the resulting energy. uni-muenchen.de
Different colors on the ESP map represent different potential values:
Red/Yellow: Regions of negative electrostatic potential, indicating electron-rich areas. These sites are attractive to electrophiles (positive species).
Blue: Regions of positive electrostatic potential, indicating electron-poor areas. These sites are attractive to nucleophiles (negative species).
Green: Regions of neutral potential.
For this compound, the ESP map would clearly identify the reactive centers. The highly electronegative oxygen and chlorine atoms of the carbonyl chloride group (-COCl) would create a region of strong negative potential (red), highlighting the carbonyl oxygen as a primary site for electrophilic attack or hydrogen bond acceptance. researchgate.net Conversely, the area around the carbonyl carbon would be electron-deficient and susceptible to nucleophilic attack, which is the characteristic reaction of acyl chlorides. The hydrogen atoms on the phenyl rings would exhibit positive potential (blue). researchgate.net
Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Non-covalent interactions are weak forces that play a critical role in determining molecular conformation, packing in the solid state, and interactions with other molecules. acs.orglibretexts.org While weaker than covalent bonds, their cumulative effect is significant. In this compound, several types of non-covalent interactions can be investigated computationally.
Dipole-Dipole Interactions: The carbonyl chloride group imparts a significant permanent dipole moment on the molecule. These dipoles can interact with each other in a condensed phase, influencing the material's bulk properties. youtube.com
Van der Waals Forces: Also known as London dispersion forces, these are present in all molecules and arise from transient fluctuations in electron density. libretexts.org They are particularly important for the nonpolar phenyl rings. Accurately modeling these requires specific computational methods, such as DFT functionals with dispersion corrections (e.g., B3LYP-D3). chemrxiv.org
π-π Stacking: This is an attractive interaction that can occur between the aromatic phenyl rings of adjacent molecules. It is a key factor in the crystal packing and aggregation of aromatic compounds.
Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the electronegative oxygen of the carbonyl group can act as a hydrogen bond acceptor from other molecules (an intermolecular H-bond). libretexts.org Weak intramolecular interactions, such as C-H···O or C-H···Cl interactions, may also exist and can be analyzed using techniques like Natural Bond Orbital (NBO) analysis.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers a powerful method for predicting spectroscopic data, which can then be compared with experimental results for validation. chemrxiv.org Infrared (IR) spectroscopy is a common technique where this synergy is applied.
The process involves first optimizing the molecule's geometry and then performing a vibrational frequency calculation at the same level of theory. chemrxiv.org This calculation predicts the frequencies at which the molecule's bonds will vibrate, corresponding to the peaks in an IR spectrum. The analysis reveals characteristic peaks for the various functional groups within the molecule. chemrxiv.org
It is a common practice to apply a scaling factor to the calculated frequencies. This is because theoretical calculations often assume a harmonic oscillator model and are performed on a single molecule in a vacuum, which differs from the anharmonic and condensed-phase nature of experimental measurements. The scaling corrects for these systematic errors, leading to better agreement with experimental spectra.
Table 3: Predicted vs. Experimental IR Frequencies for this compound
This table shows a comparison of typical calculated vibrational frequencies (using a method like B3LYP) for key functional groups in this compound against standard experimental IR absorption ranges.
| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| C=O Stretch | Carbonyl (Acyl Chloride) | 1790 - 1830 | 1770 - 1815 |
| C-Cl Stretch | Acyl Chloride | 850 - 900 | 875 - 900 |
| C=C Stretch | Aromatic Ring | 1450 - 1650 | 1400 - 1600 |
| C-H Stretch | Aromatic Ring | 3000 - 3150 | 3000 - 3100 |
| Calculated frequencies are representative values from DFT calculations, which can be refined using scaling factors. chemrxiv.org |
Mechanistic Pathway Elucidation through Computational Modeling
Beyond static properties, computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, a highly reactive acyl chloride, this is particularly useful for studying reactions like hydrolysis, esterification, or Friedel-Crafts acylation.
By employing DFT methods, researchers can map out the entire reaction coordinate. researchgate.net This involves:
Locating Reactants and Products: The starting materials and final products are geometrically optimized.
Identifying Transition States (TS): The highest energy point along the reaction pathway, the TS, is located. This is a saddle point on the potential energy surface and is crucial for determining the reaction rate.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (Ea), a key parameter that governs the kinetics of the reaction. A lower activation energy implies a faster reaction.
Identifying Intermediates: Any stable species that exist between the reactants and products can also be located and characterized.
For a reaction involving this compound, such as its reaction with an alcohol to form an ester, computational modeling can confirm the mechanism (e.g., nucleophilic acyl substitution), visualize the tetrahedral intermediate, and calculate the energy barriers for each step. This provides a detailed, dynamic picture of the chemical transformation that is often inaccessible through experimental means alone. researchgate.net
Applications in Advanced Materials Science and Supramolecular Chemistry
Polymer Synthesis and Engineering Utilizing Biphenyl-3-carbonyl Chloride Derived Monomers
This compound is a foundational molecule for creating monomers used in advanced polymer synthesis. By converting its reactive acyl chloride group, it can be integrated into polymer backbones or attached as a functional side group, imparting unique thermal and mechanical properties to the resulting materials.
Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability and mechanical strength. titech.ac.jp The incorporation of biphenyl (B1667301) and ketone groups into the polymer backbone is a recognized strategy to increase chain rigidity, thereby elevating the glass transition temperature (Tg) and melting point (Tm). titech.ac.jp
While this compound itself is a monofunctional molecule, it can be chemically elaborated into difunctional monomers suitable for step-growth polymerization. For instance, it can serve as a starting point for synthesizing monomers like 4,4'-bis(4-fluorobenzoyl)biphenyl, which is then reacted with bisphenols via nucleophilic substitution to yield poly(ether biphenyl ether ketone biphenyl ketone) (PEDEKDK) copolymers. titech.ac.jp The introduction of these dibenzoylbiphenyl units into a PAEK structure systematically increases the polymer's thermal properties. Research on PEDEK-PEDEKDK copolymers has shown that as the content of the rigid biphenyl ketone units increases, the Tg rises significantly, while the Tm exhibits a eutectic-type behavior dependent on the copolymer composition. titech.ac.jp This demonstrates the principle of enhancing polymer performance by integrating biphenyl ketone structures, a pathway accessible from this compound.
Table 1: Thermal Properties of Biphenyl-Containing Poly(aryl ether ketone)s
| Polymer/Copolymer | Monomer Units | Tg (°C) | Tm (°C) | Key Finding |
|---|---|---|---|---|
| PEDEK | 4,4'-Difluorobenzophenone, 4,4'-Biphenol | 171 | 409 | Baseline homopolymer with high melting point. titech.ac.jp |
| PEDEK-PEDEKDK (30% PEDEKDK) | PEDEK units + 30% 4,4'-bis(4-fluorobenzoyl)biphenyl | >171 | Varies | Increased Tg due to higher ketone/ether ratio and biphenyl content. titech.ac.jp |
| General PAEKs | Various aromatic acid chlorides and ethers | N/A | N/A | Synthesized via Friedel-Crafts acylation using a Lewis acid like AlCl₃. google.comvt.edu |
Note: This table is based on data for related biphenyl-containing polymers to illustrate the effect of the structural moiety.
The biphenyl moiety is instrumental in the development of crosslinked polymeric networks where it can induce specific, non-covalent interactions. nih.gov These interactions, primarily π-π stacking, can act as physical crosslinks, supplementing the covalent crosslinks within the polymer network and influencing the material's mechanical and swelling properties. nih.govnih.govuky.edu
A common synthetic strategy involves the functionalization of polymer backbones or monomers with reactive groups. This compound is an ideal agent for this purpose. It can be reacted with polymers containing hydroxyl or amine groups to append biphenyl-3-carbonyl side chains. These side groups can then interact with each other. nih.gov
Research has demonstrated this principle using acrylated biphenyl precursors to form crosslinked networks. nih.govnih.govuky.edu In these systems, monomers like 2-phenylphenolmonoacrylate and 4-phenylphenolmonoacrylate are polymerized with a diacrylate crosslinker. nih.govnih.gov The resulting networks exhibit unexpected swelling behavior; the swelling ratio does not uniformly decrease with increased covalent crosslinker content. nih.govuky.edu This is attributed to the formation of non-covalent crosslinks from the π-π stacking of the biphenyl side groups, which restricts the motion of the polymer chains and minimizes swelling. nih.gov This highlights how biphenyl groups, which can be introduced using this compound, serve to engineer specific intramolecular interactions in polymer networks.
Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Biphenyl-dicarboxylate linkers, which can be synthesized from this compound precursors, are highly effective in building these structures due to their rigidity and defined geometry. The biphenyl core allows for some rotational freedom, enabling it to adapt to the coordination preferences of different metal ions.
To be used as a primary building block for a coordination polymer, the monofunctional this compound must first be converted into a bifunctional or polyfunctional linker, typically a dicarboxylic or tricarboxylic acid. The resulting biphenyl-dicarboxylate linkers can coordinate to metal ions in various modes, leading to a rich diversity of network architectures, ranging from 1D chains and 2D layers to complex 3D frameworks. titech.ac.jp
For example, studies using isomers like 3,3′-dihydroxy-(1,1′-biphenyl)-4,4′-dicarboxylic acid (H₄L¹) and 4,4′-dihydroxy-(1,1′-biphenyl)-3,3′-dicarboxylic acid (H₄L²) have produced a wide array of coordination polymers with metals such as Co(II), Mn(II), Zn(II), and Cd(II). titech.ac.jp The final structure is highly dependent on the linker's geometry, the metal ion, and the presence of ancillary ligands or "crystallization mediators" like bipyridine or phenanthroline. titech.ac.jp Some of these materials exhibit interesting properties, including catalytic activity, as demonstrated by a Zn(II)-based polymer that effectively catalyzes the Henry reaction. titech.ac.jp
Table 2: Examples of Coordination Polymers from Biphenyl-Dicarboxylate Linkers
| Metal Ion | Linker System | Dimensionality | Key Feature / Property |
|---|---|---|---|
| Mn(II) | H₄L¹ + phenanthroline | 3D MOF | Forms a 3D metal-organic framework. titech.ac.jp |
| Zn(II) | H₄L¹ + 2,2'-bipyridine | 1D CP | Acts as an effective and recyclable heterogeneous catalyst for the Henry reaction. titech.ac.jp |
| Mn(II) | H₄L¹ + 4,4'-bipyridine | 3D MOF | Exhibits a fivefold interpenetrated 3D + 3D net structure. titech.ac.jp |
| Cd(II) | H₄L² + phenanthroline | 2D CP | Forms a two-dimensional coordination polymer. titech.ac.jp |
Note: This table is based on data for isomeric biphenyl-dicarboxylate linkers to illustrate the principles of coordination polymer formation.
Supramolecular Assembly and Host-Guest Chemistry
The non-covalent interactions driven by the biphenyl group are central to its use in supramolecular chemistry. The combination of hydrophobic and π-stacking capabilities makes it an excellent recognition motif for building complex, self-assembling systems and synthetic receptors.
This compound is a versatile starting material for the synthesis of artificial receptors for ions and neutral molecules. By reacting the acyl chloride with an amine-functionalized platform (e.g., a calixarene, cyclodextrin, or a simple polyamine), a robust biphenyl-3-carboxamide linkage is formed. The resulting structure combines the recognition properties of the platform with those of the biphenyl moiety.
The design of such receptors relies on creating a binding pocket with geometric and electronic complementarity to the target guest. beilstein-journals.org The biphenyl group typically provides a hydrophobic surface for interacting with nonpolar guests or an aromatic surface for engaging in cation-π or π-π interactions. beilstein-journals.org The amide group formed from the carbonyl chloride precursor provides a crucial hydrogen bond donor/acceptor site.
For example, research into synthetic receptors for organic ammonium (B1175870) ions shows that effective binding is achieved through a combination of hydrogen bonding and cation-π interactions. beilstein-journals.org Biphenyl-based scaffolds have been successfully used to create potent antagonists for biological receptors like the histamine (B1213489) H₃ receptor, where the biphenyl fragment acts as a rigid core to position basic amine groups for optimal interaction with the receptor's binding site. nih.gov Similarly, O-biphenyl-3-yl carbamate (B1207046) derivatives have been developed as potent enzyme inhibitors, demonstrating the effectiveness of the substituted biphenyl scaffold in molecular recognition. nih.gov These examples establish the biphenyl core, accessible via this compound, as a privileged structure in the design of synthetic receptors.
The biphenyl moiety is a powerful driver of self-assembly, capable of directing molecules to form ordered, dynamic structures such as fibers, nanotubes, and hydrogels. rsc.orgresearchgate.netresearchgate.net This process is typically driven by a combination of π-π stacking of the aromatic biphenyl cores and other non-covalent forces, such as hydrogen bonding from other parts of the molecule. researchgate.net
This compound is an excellent precursor for synthesizing these self-assembling molecules. By conjugating it to short peptides, a class of "aromatic short peptide" amphiphiles can be created. rsc.org For instance, coupling biphenylacetic acid (a close structural analogue of biphenyl-3-carboxylic acid) to dipeptides like diphenylalanine (Phe-Phe) results in molecules that self-assemble in water. rsc.orgresearchgate.net The process is driven by both the π-π stacking of the biphenyl groups and the extensive hydrogen bonding network formed by the peptide backbones. researchgate.netresearchgate.net
These assemblies often form high-aspect-ratio nanofibers or nanotubes, which can entangle to form stimuli-responsive supramolecular hydrogels at very low concentrations. researchgate.net The resulting hydrogels can respond to external stimuli such as temperature, pH, or the addition of ions, making them "smart" materials with potential applications in tissue engineering and regenerative medicine as mimetics of the natural extracellular matrix. rsc.orgresearchgate.net
Table 3: Supramolecular Assembly of Biphenyl-Peptide Conjugates
| Biphenyl Conjugate | Peptide Sequence | Self-Assembled Structure | Stimuli for Gelation | Potential Application |
|---|---|---|---|---|
| BPAA-Diphenylalanine | Phe-Phe | Nanofibers, Hydrogel | Temperature, Ions | 3D Cell Culture, Regenerative Medicine rsc.org |
| BPAA-βAFF | β-Ala-Phe-Phe | Nanotubes, Hydrogel | pH, Temperature, Ions | Cartilage Tissue Engineering researchgate.net |
| BPAA-FFβA | Phe-Phe-β-Ala | Nanofibers, Hydrogel | pH, Temperature, Ions | Cartilage Tissue Engineering researchgate.net |
| BPAA-AFF | Ala-Phe-Phe | Nanofibers (~10 nm), Hydrogel | pH Switch | Biomimetic Scaffolds researchgate.net |
Note: BPAA (biphenylacetic acid) is used as a proxy for a biphenyl-carboxamide structure derived from this compound to illustrate the principle of self-assembly.
Construction of Metallacycles and Coordination Complexes
Metallacycles and coordination complexes are self-assembled, well-defined molecular entities formed by the coordination of organic ligands to metal centers. rsc.org These structures have garnered significant interest for their potential applications in catalysis, molecular recognition, and medicine. researchgate.net The synthesis of these supramolecular structures often relies on the careful design of organic ligands that can direct the assembly process.
This compound is a valuable precursor for synthesizing such ligands. The reactivity of the acyl chloride group allows for its facile reaction with nucleophiles, most notably amines, to form stable amide bonds. commonorganicchemistry.comyoutube.comchemguide.co.uk This reaction provides a straightforward method for incorporating the biphenyl-3-carboxamide framework into various ligand structures.
Furthermore, this compound can be used to synthesize precursors for N-heterocyclic carbene (NHC) ligands. NHCs are a class of powerful ligands in organometallic chemistry and catalysis. The synthesis of NHC precursors often involves the reaction of a glyoxal (B1671930) with amines to form a diimine, which is then cyclized. uliege.be By using an amine derived from this compound, biphenyl-functionalized NHC ligands can be prepared. These ligands can then be used to create stable and catalytically active metal complexes. uliege.benih.govrsc.org
A notable example involves the synthesis of new imidazolium (B1220033) and imidazolinium chlorides bearing biphenyl units on their nitrogen atoms. These compounds, which act as NHC precursors, can be combined with a ruthenium dimer to generate ruthenium-arene complexes that are active in catalysis. uliege.be
Development of Fluorescent and Optoelectronic Materials
The inherent photophysical properties of the biphenyl scaffold make it an attractive component for the design of fluorescent and optoelectronic materials. Biphenyl derivatives are known to exhibit fluorescence, and their emission properties can be tuned by the introduction of various substituents. researchgate.net
This compound serves as a key starting material for the synthesis of a variety of fluorescent biphenyl derivatives and luminescent coordination complexes. The carbonyl chloride group can be transformed into other functional groups, such as esters and amides, which can influence the electronic properties and, consequently, the fluorescence behavior of the molecule.
Recent research has focused on the development of highly luminescent gold(III) complexes. Donor-substituted 2,2'-dihalobiphenyls, which can be synthesized from biphenyl precursors, serve as pre-ligands for the preparation of luminescent [(C^C^D)Au(III)] pincer complexes. acs.org These complexes exhibit intense phosphorescence in solution at room temperature. acs.org The biphenyl framework provides a rigid mouth that holds the gold center, while lateral donor groups can tune the electronic properties of the complex. acs.org
In a similar vein, cationic bis-chelated Au(III) complexes with the general formula [Au(C^C)(P^P)]+, where C^C is a biphenyl chromophoric ligand, have been synthesized and studied for their potential in optoelectronics. researchgate.net These complexes display strong photoluminescence in the solid state, with quantum yields reaching up to 39%. researchgate.net This strong emission is attributed to the rigidification of the system in the solid state, which prevents non-radiative decay pathways. researchgate.net Notably, some of these gold(III) complexes have been successfully used in the fabrication of light-emitting electrochemical cells (LECs). researchgate.net
The versatility of the biphenyl scaffold extends to other transition metals as well. Metallo-diphenyl-bipyridine coordination chloride complexes, where the metal can be varied (e.g., Co, Cu, Fe, Mg, Ru, Zn), have been investigated for their tunable optoelectronic properties. uliege.be By altering the central metal atom, researchers can manipulate the ionization potential, electron affinity, energy gap, and absorption spectra of the complex, making them suitable for applications in photovoltaic devices and chemical sensors. uliege.be
Dual-emissive rectangular supramolecular Pt(II)-p-biphenyl metallacycles have also been synthesized. These complexes exhibit interesting photophysical properties, with emission bands that can be tuned based on the ligand structure. researchgate.net
The following table summarizes the key research findings on the application of biphenyl-based compounds in fluorescent and optoelectronic materials:
| Metal Center | Ligand Type | Key Findings | Application |
| Gold(III) | (C^C^D) Pincer Ligand | Intense phosphorescence in solution at room temperature. acs.org | OLEDs |
| Gold(III) | Biphenyl Diphosphine | Strong photoluminescence in the solid state (up to 39% quantum yield). researchgate.net | Light-Emitting Electrochemical Cells (LECs) researchgate.net |
| Various (Co, Cu, Fe, Mg, Ru, Zn) | Diphenyl-bipyridine | Tunable electronic and optical properties by varying the metal atom. uliege.be | Photovoltaic Devices, Chemical Sensors uliege.be |
| Platinum(II) | p-Biphenyl with 4,4'-Bipyridine Derivative | Dual-emissive properties with tunable emission bands. researchgate.net | Luminescent Materials |
Applications in Medicinal Chemistry and Biological Sciences Research
Design and Synthesis of Biphenyl-Containing Bioactive Derivatives
The reactivity of the acyl chloride group in biphenyl-3-carbonyl chloride allows for its facile reaction with various nucleophiles to generate a diverse library of derivatives. This includes the synthesis of amides, esters, and ketones, which can be further modified to produce compounds with specific biological activities. For instance, new series of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide (B11467104) derivatives have been synthesized and characterized, with some showing potential as allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.netresearchgate.net The synthesis often involves standard organic chemistry reactions, such as the reaction of this compound with amines, alcohols, or other nucleophilic reagents.
Enzyme Inhibition Studies of Biphenyl (B1667301) Derivatives (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Biphenyl derivatives have been extensively studied for their potential to inhibit various enzymes implicated in disease. A notable area of research is the development of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov
Symmetrical molecules containing a biphenyl scaffold have been designed and synthesized, with many demonstrating potent dual inhibition of both AChE and BChE. nih.gov The biphenyl core is a critical feature for this activity. In one study, a series of biphenyl derivatives were synthesized, and their inhibitory activities were evaluated. The results indicated that the biphenyl structure was essential for potent inhibition, as replacing it with a more flexible bibenzyl core generally led to a decrease in activity. nih.gov
Table 1: Examples of Biphenyl Derivatives as Cholinesterase Inhibitors
| Compound | Target Enzyme(s) | Key Structural Features | Reference |
|---|---|---|---|
| 4,4′-bi-(β-dimethylamino-propinoyl)-biphenyl | AChE and BuChE | Symmetrical biphenyl core with dimethylamino-propinoyl side chains | nih.gov |
EGFR Tyrosine Kinase Inhibition by Biphenyl-Containing Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and its dysregulation is associated with the development and progression of various cancers. nih.gov Biphenyl-containing scaffolds have emerged as a promising class of EGFR tyrosine kinase inhibitors. Molecular docking studies have guided the synthesis of novel biphenyl derivatives predicted to bind to the allosteric site of EGFR. researchgate.netresearchgate.net
For example, a series of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide derivatives were synthesized with the aim of targeting the EGFR allosteric site. researchgate.net One particular compound from this series demonstrated a favorable pharmacophore-fit score, suggesting potential biological activity similar to known allosteric inhibitors. researchgate.net The development of such inhibitors offers an alternative strategy to overcome resistance to traditional ATP-competitive EGFR inhibitors. nih.gov
Role as Key Intermediates in the Synthesis of Pharmaceutical Compounds (e.g., Eltrombopag precursors)
This compound and its derivatives are vital intermediates in the synthesis of various pharmaceutical compounds. While the direct synthesis of Eltrombopag from this compound is not explicitly detailed in the provided context, the biphenyl moiety is a core structural component of Eltrombopag. The synthesis of such complex molecules often involves the use of biphenyl-containing building blocks, which can be derived from precursors like this compound.
Precursors for Agrochemical Intermediates (e.g., Bifenthrin)
The utility of this compound extends to the agrochemical industry. It serves as a precursor for the synthesis of key intermediates for insecticides like bifenthrin (B131952). asianpubs.orgpatsnap.com Bifenthrin is a pyrethroid insecticide effective against a wide range of pests. google.comepa.gov The synthesis of bifenthrin involves the condensation of a cyclopropanecarbonyl chloride derivative with 2-methyl-3-biphenylmethanol. google.com The latter can be prepared through a multi-step synthesis where a biphenyl derivative is a key starting material. The use of this compound or related compounds in the initial steps of this synthesis is a plausible and efficient strategy.
Development of Biphenyl-Based 4-Thiazolidinones with Diverse Activities
4-Thiazolidinones are a class of heterocyclic compounds known to exhibit a wide range of biological activities. The incorporation of a biphenyl moiety into the 4-thiazolidinone (B1220212) scaffold can lead to the development of novel compounds with enhanced or new therapeutic properties. The synthesis of these derivatives often starts from thiosemicarbazones, which can be prepared from the reaction of an aldehyde or ketone with a thiosemicarbazide. mdpi.com Biphenyl-3-carbaldehyde, which can be synthesized from this compound, can serve as the starting aldehyde for the preparation of biphenyl-containing thiosemicarbazones. These intermediates can then be cyclized with reagents like ethyl 2-bromoacetate or diethyl acetylenedicarboxylate (B1228247) to yield the desired 4-thiazolidinone derivatives. mdpi.com
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 42498-44-2 | C13H9ClO |
| Acetylcholinesterase | 9000-81-1 | Not Applicable |
| Butyrylcholinesterase | 9001-08-5 | Not Applicable |
| Eltrombopag | 496775-61-2 | C25H22N4O4 |
| Bifenthrin | 82657-04-3 | C23H22ClF3O2 |
| 4-Thiazolidinone | 503-99-1 | C3H5NOS |
| Biphenyl | 92-52-4 | C12H10 |
| Bibenzyl | 103-29-7 | C14H14 |
| 4,4′-bi-(β-dimethylamino-propinoyl)-biphenyl | Not Available | C26H32N2O2 |
| Rivastigmine | 123441-03-2 | C14H22N2O2 |
| Epidermal Growth Factor Receptor (EGFR) | Not Applicable | Not Applicable |
| 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide | Not Available | C13H12N2O2 |
| 2-methyl-3-biphenylmethanol | 76350-91-5 | C14H14O |
| Thiophene-3-carbonyl chloride | 5923-28-4 | C5H3ClOS |
| Ethyl 2-bromoacetate | 105-36-2 | C4H7BrO2 |
Future Research Directions and Emerging Trends
Catalytic Asymmetric Synthesis of Chiral Biphenyl-3-carbonyl Chloride Derivatives
The synthesis of axially chiral biaryls is a significant focus in modern chemistry due to their prevalence in biologically active compounds and their use as chiral ligands in asymmetric catalysis. beilstein-journals.orgresearchgate.net Future research is increasingly directed towards the catalytic asymmetric synthesis of chiral derivatives of this compound. A key strategy in this endeavor is the atroposelective Suzuki-Miyaura cross-coupling reaction. beilstein-journals.orgtandfonline.com This method facilitates the construction of the chiral biphenyl (B1667301) scaffold by coupling a suitably substituted aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a chiral phosphine (B1218219) ligand. beilstein-journals.orgresearchgate.net
Chiral monophosphine ligands, particularly those with bulky substituents and a biphenyl backbone themselves, have shown significant promise in controlling the enantioselectivity of such reactions. beilstein-journals.orgjst.go.jp For instance, ligands like (R)-MOP and its derivatives are screened to optimize both chemical yield and enantiomeric excess (% ee). beilstein-journals.org The development of novel chiral phosphine ligands is a continuous effort, aiming to achieve higher selectivity and yields for sterically demanding substrates. beilstein-journals.orgresearchgate.net Research in this area focuses on fine-tuning the ligand structure to maximize the stereochemical outcome of the coupling, which is crucial for producing enantiopure this compound derivatives for applications in pharmaceuticals and advanced materials. tandfonline.comresearchgate.net
| Strategy | Catalyst/Ligand System | Key Objective | Reference |
|---|---|---|---|
| Asymmetric Suzuki-Miyaura Coupling | Palladium catalyst with chiral phosphine ligands (e.g., MOP-type ligands) | High yield and enantioselectivity (ee%) in the formation of axially chiral biaryls. | beilstein-journals.org |
| Development of Novel Ligands | Chiral-bridged biphenyl monophosphine ligands | Improve reactivity and enantioselectivity control for sterically hindered substrates. | beilstein-journals.org |
| Atroposelective C-H Functionalization | Rhodium catalysts with chiral phosphoric acids | Direct and efficient synthesis of a broad range of axially chiral biaryls. | researchgate.net |
Advanced Mechanistic Elucidation of Complex Organometallic Transformations
The synthesis of the biphenyl scaffold, the core of this compound, is predominantly achieved through palladium-catalyzed cross-coupling reactions. nih.gov A deeper understanding of the mechanisms of these transformations is crucial for optimizing reaction conditions and developing more efficient catalysts. The generally accepted mechanism for reactions like Suzuki-Miyaura coupling involves a catalytic cycle of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govrsc.org
Future research aims to provide a more detailed picture of this cycle. For instance, studies are focusing on the role of monoligated palladium(0) species, L1Pd(0), which are believed to be the most active catalytic species. nih.gov The formation and stability of these highly reactive intermediates are influenced by the steric and electronic properties of the phosphine ligands used. Kinetic studies, including Hammett correlations, are employed to determine the rate-determining step of the reaction, which can vary depending on the electronic nature of the substituents on the coupling partners. researchgate.net Understanding these nuances will enable the rational design of catalysts that can overcome challenges such as the coupling of sterically hindered substrates or the use of less reactive aryl chlorides. rsc.org
Integration into Novel Functional Materials with Tunable Properties
This compound is a promising candidate for integration into novel functional materials due to the rigidity of the biphenyl unit and the reactivity of the carbonyl chloride group. rsc.orgbiosynce.com This combination allows it to be used as a monomer or a building block in the synthesis of advanced polymers and nanomaterials with tailored properties. biosynce.comresearchgate.net
One emerging trend is the incorporation of biphenyl units into liquid-crystal polymers (LCPs). biosynce.com The rigid nature of the biphenyl core contributes to the formation of ordered structures, leading to materials with high strength, thermal stability, and chemical resistance. biosynce.com Furthermore, the carbonyl chloride functionality provides a reactive handle for covalently linking the biphenyl moiety to other molecules or surfaces. This is particularly useful in the creation of functionalized nanoparticles and anisotropic nanocomposites. researchgate.net Chiral derivatives of this compound could also be used to construct chiral covalent organic frameworks (COFs), creating materials with potential applications in heterogeneous asymmetric catalysis.
Application of Machine Learning and AI in Rational Design of this compound Derivatives
The design and optimization of catalysts and novel molecules have traditionally been a resource-intensive process. pnas.orgnih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. azorobotics.comwiley.com In the context of this compound, AI can be applied to the rational design of its derivatives for specific applications. wiley.com
By training ML models on existing data from asymmetric catalysis, it is possible to predict the enantioselectivity of a reaction with a given chiral catalyst. pnas.orgnih.govresearchgate.net This approach can be used to screen virtual libraries of chiral phosphine ligands to identify the most promising candidates for the asymmetric synthesis of this compound derivatives, thereby reducing the need for extensive experimental screening. pnas.orgazorobotics.com Furthermore, AI can be used to predict the physicochemical properties of novel derivatives, aiding in the design of functional materials or pharmacologically active compounds. azorobotics.com The use of 2D molecular descriptors in these models is making the predictions more efficient and less computationally expensive. researchgate.net
| AI/ML Application | Methodology | Goal | Reference |
|---|---|---|---|
| Predicting Enantioselectivity | Random Forest, Decision Tree, Neural Networks | Accelerate discovery of effective asymmetric catalysts by predicting enantiomeric excess (%ee). | pnas.orgnih.gov |
| Catalyst Optimization | Models based on fragment count descriptors | Reliably predict highly selective asymmetric catalysts without the need for quantum chemical computations. | azorobotics.comresearchgate.net |
| Rational Drug Design | Quantitative Structure-Activity Relationship (QSAR) models | Design and screen for candidate molecules with desired biological activities. | nih.gov |
Exploration of Sustainable and More Efficient Synthetic Pathways for Industrial Relevance
The industrial production of fine chemicals like this compound necessitates the development of sustainable and efficient synthetic routes. beilstein-journals.org Current methods for creating the biphenyl scaffold, such as the Suzuki-Miyaura and Ullmann reactions, are effective but often rely on palladium catalysts and can generate significant waste. rsc.orgbiosynce.com Future research is focused on making these processes "greener."
This includes the development of more robust and recyclable catalysts, the use of more environmentally benign solvents like water, and reducing the amount of byproducts. rsc.orgbeilstein-journals.org For instance, greener methods for halogenation, a key step in preparing one of the coupling partners, are being explored. beilstein-journals.org This involves replacing traditional reagents like molecular bromine with systems such as hydrogen peroxide and hydrobromic acid, which have a higher atom economy. beilstein-journals.org Additionally, computational studies are being used to understand the decomposition pathways of chlorinated aromatic compounds, which can inform the design of safer and more sustainable end-of-life strategies for these materials. acs.orgnih.gov The oxidative dehydrogenation of benzene (B151609) is another industrial route for biphenyl synthesis that is being optimized for greater efficiency. wikipedia.org
Q & A
Q. What are the recommended synthetic routes for preparing biphenyl-3-carbonyl chloride, and how can purity be optimized?
this compound is typically synthesized via Friedel-Crafts acylation or direct chlorination of biphenyl-3-carboxylic acid using reagents like thionyl chloride (SOCl₂). For purity optimization, ensure anhydrous conditions to prevent hydrolysis, and use column chromatography (e.g., silica gel with hexane/ethyl acetate) for purification. Monitor reaction completion via TLC or FT-IR for carbonyl chloride peak (~1800 cm⁻¹). Post-synthesis, store the compound under inert gas (argon/nitrogen) to avoid moisture-induced degradation .
Q. How should researchers safely handle this compound given its reactivity?
The compound is moisture-sensitive and reacts violently with water, releasing HCl gas (GHS05 hazard). Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin/eye contact, rinse immediately with water for 15+ minutes and seek medical attention. Store in airtight containers at 2–8°C, away from aqueous solutions or alcohols .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.2–8.5 ppm) and carbonyl carbon (δ ~170 ppm).
- FT-IR : Confirm the C=O stretch (~1770–1800 cm⁻¹) and absence of -OH peaks from hydrolyzed byproducts.
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 216.66 (M⁺) and fragments corresponding to biphenyl groups. Cross-validate results with computational tools (e.g., PubChem’s SMILES data for structural alignment) .
Advanced Research Questions
Q. How can regioselectivity challenges in this compound reactions be addressed?
Regioselectivity issues arise in electrophilic substitutions (e.g., nitration, sulfonation) due to competing meta/para directing effects of the carbonyl chloride group. To control this:
Q. What experimental strategies mitigate discrepancies in reported melting points (e.g., 110–112°C vs. 164–169°C)?
Discrepancies may stem from impurities (e.g., residual carboxylic acid) or polymorphic forms. To resolve:
Q. How does this compound’s stability vary under different catalytic conditions?
The compound degrades in protic solvents (e.g., methanol, water) but remains stable in aprotic solvents (e.g., THF, DCM). For catalytic reactions (e.g., Suzuki couplings):
Q. What methodologies validate this compound’s role in synthesizing bioactive derivatives?
To assess bioactivity (e.g., antimicrobial or antitumor properties):
- Synthesize amide/ester derivatives via nucleophilic acyl substitution with amines/alcohols.
- Characterize derivatives using HPLC-MS and X-ray crystallography.
- Perform in vitro assays (e.g., MIC for antimicrobial activity) with controls to isolate the acyl chloride’s contribution .
Data Analysis and Experimental Design
Q. How should researchers design experiments to resolve conflicting literature data on hydrolysis rates?
- Conduct kinetic studies under controlled humidity (e.g., 30%, 60%, 90% RH) using quartz crystal microbalance (QCM) to measure mass changes.
- Compare hydrolysis rates with biphenyl-4-carbonyl chloride to assess positional effects.
- Use multivariate regression to model the impact of solvent polarity and temperature .
Q. What computational tools predict this compound’s reactivity in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
